2-Propoxyaniline 2-Propoxyaniline
Brand Name: Vulcanchem
CAS No.: 4469-78-7
VCID: VC1990774
InChI: InChI=1S/C9H13NO/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7,10H2,1H3
SMILES: CCCOC1=CC=CC=C1N
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

2-Propoxyaniline

CAS No.: 4469-78-7

Cat. No.: VC1990774

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

2-Propoxyaniline - 4469-78-7

CAS No. 4469-78-7
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name 2-propoxyaniline
Standard InChI InChI=1S/C9H13NO/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7,10H2,1H3
Standard InChI Key AXXYMKMFXNCXGM-UHFFFAOYSA-N
SMILES CCCOC1=CC=CC=C1N
Canonical SMILES CCCOC1=CC=CC=C1N

Chemical Structure and Properties

Molecular Structure

2-Propoxyaniline consists of an aniline core (a benzene ring with an amino group) and a propoxy group (-OCH₂CH₂CH₃) at the ortho position relative to the amino group. This chemical arrangement provides the molecule with both nucleophilic and electrophilic reaction sites, making it valuable for various chemical transformations.

Structural ParameterInformation
Molecular FormulaC₉H₁₃NO
IUPAC Name2-propoxyaniline
CAS Number4469-78-7
SMILES NotationCCCOC1=CC=CC=C1N
InChIInChI=1S/C9H13NO/c1-2-7-11-9-6-4-3-5-8(9)10/h3-6H,2,7,10H2,1H3
InChIKeyAXXYMKMFXNCXGM-UHFFFAOYSA-N

Table 1: Structural identifiers for 2-propoxyaniline

Physical and Chemical Properties

2-Propoxyaniline exists as a liquid at room temperature with characteristic amine odor. Its physical properties are influenced by both the aromatic ring and the polar functional groups.

PropertyValueMethod/Source
Molecular Weight151.09917 g/molCalculated
Physical StateLiquidExperimental
SolubilitySoluble in organic solvents (ethanol, DMSO); limited water solubilityExperimental
Predicted Collision Cross Section [M+H]⁺131.3 ŲComputational
Predicted Collision Cross Section [M-H]⁻134.4 ŲComputational

Table 2: Physical and chemical properties of 2-propoxyaniline

Spectroscopic Data

NMR spectroscopy provides valuable information about the structural characteristics of 2-propoxyaniline. The compound has been analyzed using various spectroscopic techniques to confirm its structure and purity.

Spectral DataDetails
¹H NMRSample: 2mM in DMSO, reference: DSS, Temperature: 298K, pH: 7.5, Spectrometer: Bruker Avance - 600MHz
Key SignalsAromatic protons (6.4-7.2 ppm), -NH₂ group (3.9-4.0 ppm), -OCH₂- protons (3.9-4.0 ppm), -CH₂CH₃ protons (1.7-1.9 ppm), -CH₃ protons (1.0-1.1 ppm)

Table 3: NMR spectroscopic data for 2-propoxyaniline

Synthesis Methods

Industrial Production

Industrial production methods for 2-propoxyaniline and related compounds typically employ continuous flow reactors to ensure precise control over reaction conditions and enhance safety. The process generally involves:

  • Controlled alkylation reactions using optimal catalyst systems

  • Continuous monitoring of reaction parameters

  • Efficient purification protocols to achieve high purity

For the hydrochloride salt of 2-propoxyaniline (CAS: 220594-10-5), specialized production methods have been developed for applications requiring high purity standards .

Derivatives of 2-Propoxyaniline

5-Nitro-2-propoxyaniline

The most notable derivative of 2-propoxyaniline is 5-nitro-2-propoxyaniline (C₉H₁₂N₂O₃), which has gained significant attention due to its properties as an artificial sweetener. This compound is characterized by:

  • Molecular weight: 196.20 g/mol

  • CAS Number: 553-79-7

  • Intensity of sweetness: Approximately 4000 times greater than sucrose

  • Physical appearance: Orange solid

  • Solubility: Slightly soluble in water; stable in boiling water and dilute acids

  • Regulatory status: Banned in the United States due to potential toxicity concerns

The synthesis of 5-nitro-2-propoxyaniline typically involves the nitration of 2-propoxyaniline using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Photoreactive Derivatives

Several photoreactive derivatives of 2-propoxyaniline have been synthesized for use in photoaffinity labeling studies. These compounds are designed to reveal interactions between small bioactive molecules and their receptors. Notable examples include:

  • 5-Azido-2-propoxyaniline: A photoreactive probe synthesized for biochemical studies

  • 2-Propoxy-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]aniline: A diazirine-based derivative used in photoaffinity labeling

Applications

Research Applications

2-Propoxyaniline and its derivatives serve several important functions in research:

  • Synthetic Intermediates: As building blocks for more complex molecules with potential biological activities, including pharmaceutical candidates and functional materials.

  • Chemical Biology: Used in the development of chemical probes to study biological systems, particularly in the context of taste receptors and sweetness perception mechanisms .

Industrial Uses

The industrial applications of 2-propoxyaniline include:

  • Sweetener Production: Although 5-nitro-2-propoxyaniline is no longer used as a sweetener in the United States due to safety concerns, the synthesis pathways and structure-activity relationships have informed the development of other sweeteners .

  • Chemical Synthesis: As an intermediate in the production of various fine chemicals, dyes, and specialty compounds.

  • Materials Science: Potential applications in the development of functional materials with specific electronic or optical properties.

Biological Activity

Its derivative 5-nitro-2-propoxyaniline interacts with sweet taste receptors on the tongue, initiating a signal transduction pathway that leads to the perception of sweetness. The molecular basis for this interaction involves binding to the T1R2/T1R3 heterodimeric receptor complex .

Research into the structure-activity relationships of these compounds has provided valuable insights into the mechanisms of sweetness perception and has contributed to the development of novel sweeteners with improved safety profiles.

Hazard CategoryClassificationWarning Statement
Acute Toxicity (Oral)Category 4Harmful if swallowed
Acute Toxicity (Dermal)Category 4Harmful in contact with skin
Skin IrritationCategory 2Causes skin irritation
Eye IrritationCategory 2ACauses serious eye irritation
Acute Toxicity (Inhalation)Category 4Harmful if inhaled
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation
Aquatic Toxicity (Chronic)Category 1Very toxic to aquatic life with long lasting effects

Table 4: GHS hazard classification for 2-propoxyaniline

Appropriate safety measures when handling 2-propoxyaniline include:

  • Use of appropriate personal protective equipment

  • Adequate ventilation

  • Avoidance of skin contact and inhalation

  • Proper disposal methods to prevent environmental contamination

Current Research Trends

Current research involving 2-propoxyaniline and its derivatives focuses on:

  • Improved Synthetic Methods: Development of more efficient, environmentally friendly synthesis routes with higher yields and fewer byproducts .

  • Structure-Activity Relationship Studies: Investigation of how structural modifications affect biological activity, particularly in relation to sweetness perception and receptor binding .

  • Antimicrobial Applications: Exploration of potential antimicrobial properties of tetracyclic derivatives incorporating the propoxyaniline scaffold .

These research directions highlight the continued relevance of 2-propoxyaniline in chemical and biochemical research.

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